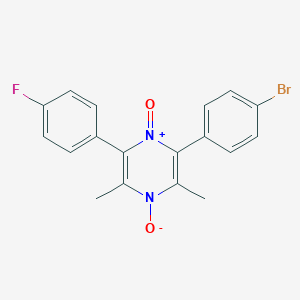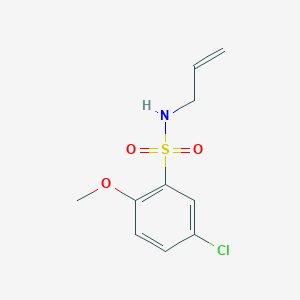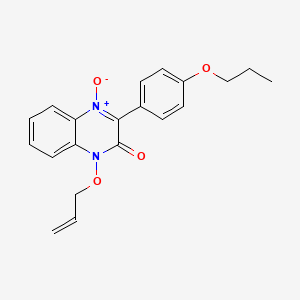
2-(4-bromophenyl)-6-(4-fluorophenyl)-3,5-dimethylpyrazine 1,4-dioxide
説明
2-(4-bromophenyl)-6-(4-fluorophenyl)-3,5-dimethylpyrazine 1,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is commonly referred to as BFPFDP and has a molecular formula of C18H13BrFNO2.
科学的研究の応用
BFPFDP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases such as arthritis, liver fibrosis, and atherosclerosis.
作用機序
The mechanism of action of BFPFDP is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
BFPFDP has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, BFPFDP has been found to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of BFPFDP is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory, anti-oxidant, and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases. However, one of the main limitations of BFPFDP is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on BFPFDP. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as arthritis, liver fibrosis, and atherosclerosis. Another direction is to investigate its mechanism of action and identify the specific pathways that it targets. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. Finally, the development of novel analogs of BFPFDP with improved solubility and potency is also an area of future research.
Conclusion:
In conclusion, BFPFDP is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It exhibits potent anticancer activity against various cancer cell lines and possesses anti-inflammatory, anti-oxidant, and anti-fibrotic properties. However, further studies are needed to determine its toxicity and pharmacokinetic properties in vivo. The future directions for research on BFPFDP include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and developing novel analogs with improved solubility and potency.
特性
IUPAC Name |
2-(4-bromophenyl)-6-(4-fluorophenyl)-3,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-11-17(13-3-7-15(19)8-4-13)22(24)18(12(2)21(11)23)14-5-9-16(20)10-6-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMMJGKWBQVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)
![N-(2-furylmethyl)-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4236899.png)
![5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4236903.png)
![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4236906.png)

![2-[(2-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4236933.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236939.png)
![1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4236953.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4236960.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}benzamide](/img/structure/B4236961.png)

![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
![N-(4-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4237001.png)
